molecular formula C16H19N7O5 B1677496 Orotirelin CAS No. 62305-86-6

Orotirelin

Cat. No. B1677496
CAS RN: 62305-86-6
M. Wt: 389.37 g/mol
InChI Key: XZOCIZHAHWDUPU-QWRGUYRKSA-N
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Preparation Methods

Orotirelin can be synthesized through various synthetic routes. One common method involves the solid-phase peptide synthesis (SPPS) technique, which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation . Industrial production methods may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Orotirelin undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and various amino acid derivatives for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Orotirelin is similar to other TRH analogues, such as protirelin and taltirelin. it has unique properties that make it distinct:

    Protirelin: Like this compound, protirelin is a synthetic analogue of TRH.

    Taltirelin: Taltirelin is another TRH analogue with potential therapeutic applications in treating neurological diseases.

properties

CAS RN

62305-86-6

Molecular Formula

C16H19N7O5

Molecular Weight

389.37 g/mol

IUPAC Name

N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,4-dioxo-1H-pyrimidine-6-carboxamide

InChI

InChI=1S/C16H19N7O5/c17-13(25)11-2-1-3-23(11)15(27)10(4-8-6-18-7-19-8)20-14(26)9-5-12(24)22-16(28)21-9/h5-7,10-11H,1-4H2,(H2,17,25)(H,18,19)(H,20,26)(H2,21,22,24,28)/t10-,11-/m0/s1

InChI Key

XZOCIZHAHWDUPU-QWRGUYRKSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)C3=CC(=O)NC(=O)N3)C(=O)N

SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3=CC(=O)NC(=O)N3)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3=CC(=O)NC(=O)N3)C(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CG 3509
CG-3509
orotirelin
orotyl-His-Pro-NH2
orotyl-histidyl-prolinamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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